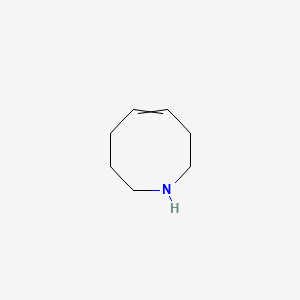

1,2,3,4,7,8-Hexahydroazocine

Description

Structure

3D Structure

Properties

CAS No. |

57502-48-4 |

|---|---|

Molecular Formula |

C7H13N |

Molecular Weight |

111.18 g/mol |

IUPAC Name |

1,2,3,4,7,8-hexahydroazocine |

InChI |

InChI=1S/C7H13N/c1-2-4-6-8-7-5-3-1/h1-2,8H,3-7H2 |

InChI Key |

BQOQTXOXUCYFIK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CCCNC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3,4,7,8 Hexahydroazocine and Its Derivatives

Cyclization Reactions

Cyclization reactions are fundamental to the formation of the 1,2,3,4,7,8-hexahydroazocine core. These intramolecular processes involve the formation of a new bond within a single molecule to generate the cyclic structure. Key methodologies, including ring-closing metathesis and other metal-catalyzed or radical-mediated cyclizations, have proven effective in synthesizing this eight-membered ring.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of unsaturated rings, including the eight-membered hexahydroazocine system. nih.gov This reaction, catalyzed by transition metal complexes, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and a volatile byproduct, typically ethylene. The formation of medium-sized rings, such as the eight-membered azocane (B75157) core, can be challenging, but RCM has provided a viable pathway.

Ruthenium-based catalysts, particularly those developed by Robert H. Grubbs, have become the catalysts of choice for many RCM reactions due to their high functional group tolerance and stability. nih.gov Both first and second-generation Grubbs catalysts have been employed in the synthesis of eight-membered nitrogen heterocycles. The choice of catalyst can significantly influence the reaction's efficiency and the stereochemical outcome of the newly formed double bond.

The successful cyclization to form eight-membered rings is often dependent on the substrate's conformation and the reaction conditions. The following table provides examples of Grubbs catalyst-mediated RCM for the synthesis of azocane precursors, which upon reduction would yield the saturated this compound ring.

| Diene Precursor | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Tosyl-N,N-diallylpent-4-en-1-amine | Grubbs I (5) | CH2Cl2 | 40 | 75 | nih.gov |

| N-Benzyl-N,N-diallylhex-5-en-1-amine | Grubbs II (5) | Toluene | 80 | 82 | nih.gov |

| Ethyl 2-(diallylamino)hex-5-enoate | Grubbs II (3) | CH2Cl2 | 40 | 68 | nih.gov |

| N-(But-3-en-1-yl)-N-(pent-4-en-1-yl)benzamide | Hoveyda-Grubbs II (5) | Toluene | 110 | 88 | nih.gov |

This table is a representative compilation based on typical RCM reactions for N-heterocycles and may not represent the exact synthesis of this compound.

The control of stereochemistry during the formation of the hexahydroazocine ring is a critical aspect of synthetic design, particularly for applications in medicinal chemistry. Asymmetric RCM can be employed to generate enantioenriched cyclic amines. This is often achieved through the use of chiral catalysts or by employing substrates with existing stereocenters that can direct the stereochemical outcome of the cyclization. Molybdenum-based catalysts have shown particular promise in asymmetric RCM for the synthesis of cyclic amines, providing access to products with high enantiomeric excess.

The stereoselectivity of the RCM reaction can be influenced by several factors, including the catalyst structure, the nature of the substrate, and the reaction conditions. The table below illustrates the potential for stereoselective RCM in the synthesis of chiral azocane derivatives.

| Chiral Diene Precursor | Catalyst (mol%) | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) | Reference |

| (S)-N-Tosyl-N-(pent-4-en-1-yl)but-3-en-1-amine | Chiral Molybdenum (10) | Toluene | 25 | 95 | |

| (R)-N-Benzyl-N-(hex-5-en-1-yl)pent-4-en-1-amine | Chiral Ruthenium (5) | CH2Cl2 | 40 | 88 | |

| Methyl (S)-2-(diallylamino)propanoate | Chiral Molybdenum (7.5) | Benzene | 25 | 92 | |

| (S)-N-(But-3-en-1-yl)-4-methyl-N-(pent-4-en-1-yl)benzenesulfonamide | Chiral Molybdenum (10) | Toluene | 25 | >98 |

This table presents hypothetical examples to illustrate the concept of stereoselective RCM for azocane synthesis, as specific data for this compound was not available in the search results.

Intramolecular Cyclization Strategies

Beyond RCM, other intramolecular cyclization methods are employed to construct the hexahydroazocine ring. These strategies often involve the formation of a carbon-carbon or carbon-nitrogen bond through different mechanistic pathways, including metal-catalyzed and radical-mediated processes.

Platinum(II) chloride (PtCl2) has been shown to catalyze the intramolecular cyclization of enynes and dienes, providing a pathway to various heterocyclic systems. pku.edu.cn In the context of hexahydroazocine synthesis, a hypothetical PtCl2-catalyzed cyclization could involve an amino-diene substrate. The platinum catalyst would activate one of the double bonds, facilitating a nucleophilic attack by the nitrogen atom to close the eight-membered ring. The specific reaction conditions, such as solvent and temperature, would be crucial for optimizing the yield and selectivity of the desired hexahydroazocine derivative. The mechanism of such reactions often involves the formation of a metallacyclic intermediate.

Radical cyclizations offer a powerful method for the formation of cyclic compounds, including nitrogen-containing rings. These reactions proceed through radical intermediates and are often initiated by radical initiators such as AIBN (azobisisobutyronitrile) in the presence of a radical mediator like tributyltin hydride. For the synthesis of a hexahydroazocine derivative, a suitable precursor would be an unsaturated amine containing a halogen atom or another functional group that can be converted into a radical. The generated radical would then undergo an intramolecular addition to a double or triple bond to form the eight-membered ring. The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules for radical cyclizations. While the formation of medium-sized rings via radical cyclization can be less favorable than for five- or six-membered rings, appropriate substrate design can lead to the desired eight-membered product.

Friedel-Crafts Type Cyclizations

Intramolecular Friedel-Crafts reactions represent a classical yet effective method for the formation of cyclic systems by attaching substituents to an aromatic ring. wikipedia.orgnih.gov This electrophilic aromatic substitution pathway has been adapted for the synthesis of fused azocine (B12641756) derivatives. nih.govresearchgate.net The strategy typically involves a precursor molecule containing both an aromatic ring and a side chain with a potential electrophilic site, such as a carboxylic acid or alkanol. researchgate.net In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a dehydrating agent like phosphorus pentoxide (P₂O₅), the side chain acylates or alkylates the aromatic ring to form the new carbocyclic portion of the fused system. researchgate.netdigitellinc.com

While intramolecular Friedel-Crafts reactions are most efficient for forming five- and six-membered rings, their application has been extended to the synthesis of seven- and eight-membered rings, including azocine analogues. masterorganicchemistry.com For instance, a three-step synthetic route has been developed to construct the azocine ring system utilizing an intramolecular Friedel-Crafts reaction of an ester as the key ring-closing step. researchgate.net This approach has been successfully applied in the synthesis of the natural product magallanesine. researchgate.net Similarly, novel 5H-dibenz[b,f]-azocine derivatives have been prepared through the Friedel-Crafts ring closure of nitrogen-containing carboxylic acids and alkanols. researchgate.net A cascade process involving a Prins cyclization followed by a Friedel-Crafts reaction has also been employed to create fused seven-membered ring systems, demonstrating the utility of this reaction for medium-sized rings. beilstein-journals.org

| Precursor Type | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| Nitrogen-containing ester | Lewis Acid | Azocine ring analogue | researchgate.net |

| Nitrogen-containing carboxylic acid | AlCl₃, P₂O₅ | 5H-dibenz[b,f]-azocine | researchgate.net |

| 2-(2-vinylphenyl)acetaldehydes | BF₃·Et₂O | 4-aryltetralin-2-ols (related 6-membered ring) | beilstein-journals.org |

| 3-(2-vinylphenyl)propanals | BF₃·Et₂O | 5-aryltetrahydro-5H-benzo elsevierpure.comannulen-7-ols (related 7-membered ring) | beilstein-journals.org |

Ring-Expansion Reactions

Ring-expansion reactions offer a powerful and versatile strategy for synthesizing medium-sized rings like azocines, which are often difficult to access through direct cyclization methods. rsc.orgwhiterose.ac.uk This approach involves the enlargement of a smaller, more readily synthesized cyclic precursor, such as a five- or six-membered N-heterocycle, into the desired eight-membered ring. thieme-connect.comnih.gov These transformations can be promoted by various reagents and catalysts and often proceed through cascade or rearrangement pathways. rsc.org The thermodynamic driving force for the expansion is a key consideration in reaction design, particularly when expanding stable, normal-sized rings. rsc.org

A common and effective method for constructing azocine frameworks involves the ring expansion of smaller nitrogen-containing heterocycles. elsevierpure.com One notable strategy begins with cyclopentane derivatives that are fused to another ring system, such as pyridine (B92270) or thiophene. nih.gov

For example, a six-step sequence has been developed for the synthesis of regioisomeric thieno[c]azocines starting from bromothiophenecarboxylic acids. nih.gov The key steps involve the formation of cyclic β-oxo esters, which are then alkylated with phenacyl bromide to yield 1,4-diketones. thieme-connect.comnih.gov The subsequent reaction of these diketone-containing cyclopentathiophene derivatives with a primary amine, such as methylamine, triggers a ring-expansion process to produce the target tetrahydrothieno[c]azocine. thieme-connect.comnih.gov A similar bismuth-free strategy has also been successfully applied to create various pyrido[c]azocine derivatives from corresponding cyclopentapyridine precursors. nih.gov The yields for the final ring-expansion step to form these pyrido[c]azocines range from 36% to 64%. nih.gov

The use of specific catalysts can facilitate ring-expansion reactions, enhancing their efficiency and scope. Bismuth compounds have emerged as effective catalysts for certain types of ring expansions leading to azocine derivatives. thieme-connect.comnih.gov This methodology has been specifically highlighted in the synthesis of tetrahydrothieno[c]azocines. nih.gov

Activated alkynes can serve as effective reagents to induce the ring expansion of certain N-heterocycles to form azocine rings. thieme-connect.comnih.gov This reaction has been demonstrated with annulated tetrahydropyridines, providing a valuable route to various fused azocine systems. nih.gov Enantiomerically pure 2-alkenyl azetidines have also been shown to undergo ring expansion to N-alkyl-1,2,3,6-azocines upon reaction with activated alkynes. researchgate.net

The presumed mechanism for the expansion of tetrahydropyridines involves a Michael addition of the tertiary nitrogen atom of the pyridine system to the triple bond of the activated alkyne (e.g., dimethyl acetylenedicarboxylate - DMAD). thieme-connect.comnih.gov This is followed by a nucleophilic substitution reaction within the resulting zwitterionic intermediate, leading to the formation of the enlarged eight-membered azocine ring. nih.gov This methodology has been successfully applied to synthesize a variety of annulated azocines, including triazolopyrimido[4,5-d]azocines. nih.gov More recently, a gold(I)-catalyzed cascade cyclization of azido-alkynes has been reported to construct indole-fused tetrahydroazocin-4-ones in a single step. nih.gov

| Methodology | Starting Heterocycle | Key Reagent/Catalyst | Product | Reference |

|---|---|---|---|---|

| Expansion of 1,4-Diketones | Cyclopentapyridine | Methylamine | Pyrido[c]azocine | nih.gov |

| Bismuth-Catalyzed Expansion | Cyclopentathiophene | Methylamine / Bismuth catalyst | Tetrahydrothieno[c]azocine | thieme-connect.comnih.gov |

| Alkyne-Induced Expansion | Annulated Tetrahydropyridine | Activated Alkyne (e.g., DMAD) | Annulated Azocine | thieme-connect.comnih.gov |

| Alkyne-Induced Expansion | 2-Alkenyl Azetidine | Activated Alkyne | N-alkyl-1,2,3,6-azocine | researchgate.net |

Addition Reactions and Rearrangements

Addition reactions, particularly those involving the formation of new carbon-carbon or carbon-heteroatom bonds, are fundamental in organic synthesis. In the context of this compound synthesis, conjugate addition strategies provide a powerful tool for constructing the carbo- and heterocyclic framework or for functionalizing pre-existing azocine rings.

Conjugate addition, also known as Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. masterorganicchemistry.com This reaction is a cornerstone for forming 1,5-dicarbonyl compounds, which can be precursors to cyclic systems. masterorganicchemistry.com This strategy has been applied to the synthesis of azocine derivatives, often as part of a tandem or cascade sequence. nih.gov

A route to eight-membered azocine derivatives has been described starting from 3-alkyl-N-benzylpyridinium salts. researchgate.net These precursors are converted into their respective iminium salts, which then serve as electrophiles for nucleophilic additions. The regioselectivity of the addition depends on the nucleophile used; for instance, hydride or Grignard reagents tend to react at the 2-position, while nucleophiles like azide and phenylthiolate attack the 6-position. researchgate.net Rhodium-catalyzed C-H conjugate addition/cyclization reactions have also been developed to provide access to various fused bicyclic and tricyclic nitrogen heterocycles. nih.gov Furthermore, a modular approach to substituted azocanes (the fully saturated analog of azocine) has been achieved through a rhodium-catalyzed cycloaddition-fragmentation process, showcasing a modern application of addition chemistry to form the eight-membered ring. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5H-dibenz[b,f]-azocine |

| Aluminum chloride (AlCl₃) |

| Phosphorus pentoxide (P₂O₅) |

| Magallanesine |

| 5-aryltetrahydro-5H-benzo elsevierpure.comannulen-7-ols |

| Thieno[c]azocines |

| Bromothiophenecarboxylic acids |

| Phenacyl bromide |

| Methylamine |

| Tetrahydrothieno[c]azocine |

| Pyrido[c]azocine |

| Tetrahydrothieno[3,2-c]azocine |

| Tetrahydrothieno[3,4-c]azocine |

| Tetrahydrothieno[2,3-c]azocine |

| N-alkyl-1,2,3,6-azocines |

| Dimethyl acetylenedicarboxylate (DMAD) |

| Triazolopyrimido[4,5-d]azocines |

| Indole-fused tetrahydroazocin-4-ones |

| 3-alkyl-N-benzylpyridinium salts |

| Azocane |

Transannular Iodoamination

Transannular iodoamination is a powerful synthetic strategy for the construction of nitrogen-containing heterocyclic systems, including the this compound scaffold. This intramolecular cyclization reaction involves the activation of a carbon-carbon double bond within a medium-sized ring by an iodine electrophile, followed by the nucleophilic attack of a strategically positioned amine functionality. The result is the formation of a bicyclic product, which can then be further manipulated to afford the desired monocyclic hexahydroazocine derivative.

The success of the transannular iodoamination reaction is highly dependent on the stereochemistry of the starting macrocycle and the reaction conditions employed. For instance, the choice of iodine source and solvent can significantly influence the reaction's yield and diastereoselectivity. Researchers have explored various iodine reagents, such as iodine monochloride (ICl) and N-iodosuccinimide (NIS), to optimize the cyclization process.

A key advantage of this methodology lies in its ability to introduce functionality at specific positions of the azocine ring, which can be valuable for the subsequent elaboration of the molecule. The resulting iodo-substituted bicyclic intermediate can undergo a variety of transformations, including elimination or reduction reactions, to furnish the target hexahydroazocine.

Lithiation–Borylation–Ring-Opening Sequences

The lithiation–borylation–ring-opening sequence represents a versatile and stereocontrolled approach to the synthesis of functionalized this compound derivatives. This multi-step process allows for the precise installation of substituents on the azocine backbone, offering a high degree of control over the final molecular architecture.

The sequence typically commences with the deprotonation of a suitable precursor using a strong lithium base, a process known as lithiation. bris.ac.uk This generates a highly reactive organolithium species, which then undergoes borylation upon treatment with a boronic ester. bris.ac.ukbris.ac.uk This step is crucial as it sets a stereocenter with high fidelity. The resulting boronate complex can then undergo a 1,2-metallate rearrangement, which is often stereospecific. bris.ac.uk

The key ring-opening step is what ultimately leads to the formation of the eight-membered hexahydroazocine ring. This transformation is often facilitated by the inherent strain of a smaller, pre-existing ring system within the molecule. The choice of reaction conditions, including the specific lithiating agent, boronic ester, and subsequent reagents for the ring-opening, are critical for achieving high yields and selectivities. nih.gov This methodology has been successfully applied in the synthesis of natural products, demonstrating its utility in constructing complex molecular frameworks. nih.gov

Silyl Aza-Prins Cyclization

The silyl aza-Prins cyclization has emerged as a potent method for the synthesis of nitrogen-containing heterocycles, including tetrahydroazepines, which are structurally related to this compound. nih.govacs.org This reaction involves the condensation of an amine and an aldehyde, followed by the intramolecular cyclization of the resulting iminium ion onto a silyl-activated alkene. nih.govorganic-chemistry.org A key feature of this process is the subsequent Peterson-type elimination, which leads to the formation of an endocyclic double bond in a single step. nih.gov

The reaction is typically catalyzed by a Lewis acid, with iron(III) salts being a sustainable and efficient option. nih.govacs.org The use of iron(III) catalysts allows for mild reaction conditions and provides access to tetrahydroazepines with varying degrees of substitution. nih.gov The mechanism of the silyl aza-Prins cyclization involves the formation of a C-N and a C-C bond, along with the endocyclic double bond, in a concerted or stepwise manner. nih.gov

The strategic placement of the silyl group on the alkene is crucial for the success of the cyclization and subsequent elimination. The silyl group not only activates the double bond for the nucleophilic attack of the iminium ion but also directs the regioselectivity of the double bond formation in the final product. researchgate.net This methodology offers a direct and efficient route to unsaturated seven-membered azacycles, which are valuable precursors for the synthesis of more complex molecules. nih.gov

Cascade and Tandem Processes

Cascade and tandem reactions offer an elegant and efficient approach to the synthesis of complex molecules like this compound from simpler starting materials in a single operation. wikipedia.orgrsc.org These processes, also known as domino reactions, involve a sequence of two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without the need for isolating intermediates. wikipedia.org This approach aligns with the principles of green chemistry by minimizing waste, reducing the number of purification steps, and saving time and resources. 20.210.105

In the context of hexahydroazocine synthesis, a cascade process might involve an initial cyclization event to form a bicyclic intermediate, which then undergoes a spontaneous ring-opening or rearrangement to generate the desired eight-membered ring. The design of such a cascade requires a deep understanding of reaction mechanisms to ensure that the desired reaction pathway is favored over potential side reactions.

Cycloaddition Strategies

Cycloaddition reactions represent a powerful and convergent approach for the construction of the this compound core. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, often with the simultaneous formation of multiple carbon-carbon or carbon-heteroatom bonds. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example that can be adapted for the synthesis of six-membered rings, which can then be further elaborated into the eight-membered hexahydroazocine system through subsequent ring-expansion strategies.

Inverse electron demand Diels-Alder reactions, involving electron-deficient azadienes, have also proven to be a valuable tool in heterocyclic synthesis. nih.gov For instance, the reaction of 1,2,3-triazines with electron-rich dienophiles can lead to the formation of highly substituted pyridine derivatives after the extrusion of dinitrogen. nih.gov These pyridines can serve as versatile intermediates for the construction of the larger azocine ring.

Furthermore, [3+2] cycloaddition reactions, such as those involving nitrile oxides or azomethine ylides, can be employed to construct five-membered heterocyclic rings that can be subsequently transformed into the desired eight-membered ring system. The choice of the specific cycloaddition strategy depends on the desired substitution pattern and stereochemistry of the final hexahydroazocine product. The intramolecular version of these cycloadditions is particularly powerful for creating complex polycyclic systems in a single step.

| Reaction Type | Key Features | Reference |

| [4+2] Cycloaddition | Forms a six-membered ring, which can be a precursor to the azocine ring. | nih.gov |

| Inverse Electron Demand Diels-Alder | Utilizes electron-deficient dienes to form heterocyclic intermediates. | nih.gov |

| [3+2] Cycloaddition | Constructs five-membered rings that can be expanded to the azocine core. | beilstein-journals.org |

Green Chemistry Approaches in Hexahydroazocine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and enhance sustainability. nih.govnih.gov These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. youtube.comastrazeneca.com By designing synthetic routes that adhere to these principles, chemists can develop more environmentally benign and economically viable processes. semanticscholar.org

Key strategies in green chemistry that are relevant to hexahydroazocine synthesis include the development of catalytic reactions that can replace stoichiometric reagents, the use of renewable feedstocks, and the design of processes that minimize the number of synthetic steps through cascade or one-pot reactions. 20.210.105 The goal is to create synthetic pathways that are not only efficient in terms of yield but also in their use of resources and their impact on the environment. nih.gov

Microwave and Photo-Assisted Methodologies

Modern synthetic chemistry increasingly utilizes energy sources like microwave irradiation and light to drive reactions, often leading to shorter reaction times, higher yields, and novel reactivity.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in the synthesis of heterocyclic compounds, including azocine derivatives. The application of microwave energy can significantly accelerate reaction rates and improve yields compared to conventional heating methods.

A notable metal-free approach for constructing eight-membered rings involves the microwave-assisted thermolysis of nonconjugated azetidin-2-one-tethered bis(allenes). nih.gov This method yields structurally complex bicyclic azocine-fused β-lactams as single regio- and diastereoisomers. nih.gov The reaction proceeds efficiently without the need for a metal catalyst, highlighting the sustainable nature of this technique. nih.gov

Microwave assistance has also been effectively combined with transition-metal catalysis. For instance, the intramolecular Heck reaction to form bridged benzoazocines from azepine derivatives has been successfully carried out under microwave irradiation. nih.gov Similarly, dibenzo[b,f]azocines can be produced via a microwave-assisted Heck coupling, demonstrating the versatility of this energy source in conjunction with established cyclization strategies. nih.gov These methods underscore the utility of microwave heating to facilitate the construction of complex, fused azocine systems. nih.gov

Photo-Assisted Synthesis

Photochemical reactions offer unique pathways for the synthesis of complex molecules by accessing excited states with distinct reactivity. However, direct photo-assisted methods for the synthesis of the this compound core are not extensively documented. More commonly, photochemical strategies are employed for the synthesis of related seven-membered azepine rings, which can be potential precursors to azocines through ring expansion. For example, the photolysis of phenyl azide in the presence of amines like diethylalmine leads to ring enlargement, forming 2-diethylamino-3H-azepine. researchgate.net This classic reaction proceeds through a highly reactive nitrene intermediate generated by the photolysis of the aryl azide, which then rearranges to a cyclic keteneimine before undergoing nucleophilic attack and annulation. researchgate.netnih.gov While not a direct synthesis of hexahydroazocine, such photochemical ring expansions are a key strategy in the broader synthesis of medium-sized nitrogen heterocycles. researchgate.net

Other Synthetic Pathways (e.g., Heck Reaction, Aldol Condensation, Thermolysis, Ring Opening)

Beyond the aforementioned methods, several other classical and modern synthetic reactions have been adapted for the construction of the azocine skeleton.

Heck Reaction

The intramolecular Heck reaction is a cornerstone for the formation of medium-sized rings and has been widely applied to the synthesis of azocine derivatives. nih.govwikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene tethered to the same molecule, proving tolerant to a wide range of functional groups. nih.govchim.it

The Majumdar group has developed procedures for synthesizing various annulated azocines using this methodology. nih.gov A combined aza-Claisen rearrangement and subsequent intramolecular Heck reaction has been used to produce coumarin- or quinolone-annulated azocines and pyrimidoazocines in high yields. nih.gov The choice of reaction conditions is critical, as it can dictate the regiochemical outcome. For instance, Jeffrey's two-phase protocol tends to yield endocyclic products, whereas standard conditions assisted by phosphine ligands often lead to exocyclic double bonds. nih.gov Furthermore, the reductive Mizoroki–Heck reaction, a variation of the classical process, has been employed to construct dibenzoazocinones. nih.gov

| Precursor Type | Catalyst/Conditions | Product | Yield (%) | Reference |

| N-allyl-N-(2-iodobenzoyl)anilines | Pd(OAc)₂, PPh₃, K₂CO₃ (Phosphine-assisted) | Exocyclic annulated azocinones | - | nih.gov |

| N-allyl-N-(2-iodobenzoyl)anilines | Pd(OAc)₂, n-Bu₄NBr, NaHCO₃ (Jeffrey's conditions) | Endocyclic annulated azocinones | - | nih.gov |

| Amides from 2-iodophenylacetyl chloride | Heck Reaction Conditions | Dibenzoazocinones (8-exocyclic) | 42-60% | nih.gov |

| Coumarin/Quinolone derivatives | Aza-Claisen rearrangement, then Heck Reaction | Coumarin/Quinolone-annulated azocines | 75-79% | nih.gov |

| Pyrimidine derivatives | Aza-Claisen rearrangement, then Heck Reaction | Pyrimidoazocines | High | nih.gov |

| Azepine derivative | Microwave-assisted Heck cyclization | Bridged benzoazocines | - | nih.gov |

Aldol Condensation

The Aldol condensation, a fundamental carbon-carbon bond-forming reaction, can be applied intramolecularly to construct cyclic systems. While thermodynamically favoring the formation of five- and six-membered rings, its application in synthesizing larger rings like azocines is challenging but feasible. libretexts.org The success of such a cyclization depends on a substrate that is appropriately functionalized to favor the 8-membered ring closure over competing intermolecular reactions or alternative, smaller ring formations. libretexts.org A review on hydrogenated azocines notes Aldol condensation as a valid synthetic strategy, indicating its use in specific cases for accessing this ring system, although detailed examples are less common than for other methods like the Heck reaction. nih.gov

Thermolysis

Thermolysis involves the decomposition of a molecule by heat, often leading to rearrangements or cyclizations through reactive intermediates. This method has been used to generate azocine structures from complex precursors. For example, the thermolysis of a 12-membered aza-enediyne ring in the presence of a catalytic amount of p-toluenesulfonic acid resulted in the formation of a naphtho[2,3-b]azocine derivative, albeit in a modest yield of 18%. nih.gov Another relevant thermal process is the decomposition of vinyl azides, which generates reactive vinyl nitrene intermediates that can undergo cyclization to form azirines, which are versatile precursors for ring-expansion reactions. acs.org

Ring Opening and Ring Expansion

The synthesis of medium-sized rings like azocines often benefits from strategies that begin with smaller, more easily formed rings. Ring-opening of strained bicyclic systems or, more commonly, ring expansion of stable monocyclic precursors are effective methods. nih.govmdpi.com

A prominent strategy is the ring expansion of annulated tetrahydropyridines (6-membered rings) by reacting them with activated alkynes, such as dimethyl acetylenedicarboxylate, to yield 8-membered azocine rings. nih.gov Similarly, azepine derivatives (7-membered rings) can undergo a copper-catalyzed ring-expansion with α-diazocarbonyl reagents to furnish binaphthyl-azocines. nih.gov This transformation is thought to proceed via a nih.govnih.gov-Stevens rearrangement. nih.gov Another innovative approach involves a domino inverse electron-demand Diels–Alder reaction between aromatic 1,2-diazines and a highly strained dienophile, followed by a thermal electrocyclic ring expansion to furnish arene-annulated azocines. nih.gov These methods cleverly circumvent the thermodynamic and kinetic barriers associated with the direct formation of eight-membered rings. nih.govnih.gov

Chemical Transformations and Reactivity of 1,2,3,4,7,8 Hexahydroazocine Scaffolds

Reactions Involving the Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the hexahydroazocine ring makes it a nucleophilic and basic center, readily participating in reactions that form new bonds or alter its substitution pattern.

N-alkylation is a fundamental transformation of the 1,2,3,4,7,8-hexahydroazocine scaffold, involving the introduction of an alkyl group onto the nitrogen atom. This is typically achieved by reacting the parent heterocycle with an alkyl halide. princeton.edubeilstein-journals.org The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide.

A variety of alkylating agents can be employed, leading to a diverse range of N-substituted hexahydroazocines. For instance, the use of benzyl (B1604629) halides results in the formation of N-benzyl derivatives. core.ac.uk The choice of solvent and base can influence the reaction's efficiency.

Beyond simple alkylation, N-derivatization encompasses a broader range of modifications to the nitrogen atom. ddtjournal.com This can include the introduction of acyl groups (N-acylation) or other functional moieties that can modulate the chemical properties of the hexahydroazocine ring. These derivatization reactions are essential for building molecular complexity and for synthesizing analogs of biologically active compounds.

Table 1: Examples of N-Alkylation and N-Derivatization Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | Benzyl bromide | N-Benzyl-1,2,3,4,7,8-hexahydroazocine | N-Alkylation |

| This compound | Acetyl chloride | N-Acetyl-1,2,3,4,7,8-hexahydroazocine | N-Acylation |

| This compound | Methyl propiolate | N-alkenyl-1,2,3,4,7,8-hexahydroazocine | N-Alkenylation |

In multi-step syntheses, it is often necessary to protect the nitrogen atom of the hexahydroazocine ring to prevent it from undergoing unwanted reactions. numberanalytics.comwikipedia.org Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyl (Bn) groups. researchgate.net The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal. numberanalytics.com

The Boc group, for example, is stable to a wide range of non-acidic reagents but can be readily removed under acidic conditions. researchgate.net The benzyl group can be cleaved by hydrogenolysis. researchgate.net The strategic use of protecting groups allows for selective transformations at other positions of the hexahydroazocine scaffold. core.ac.uk

Once the desired transformations are complete, the protecting group is removed in a deprotection step to reveal the free amine. wikipedia.org The selection of the deprotection method is crucial to ensure that other functional groups in the molecule remain intact.

Reactions at the Unsaturated Centers (Double Bonds)

The two double bonds in the this compound ring are sites of unsaturation that readily undergo addition and functionalization reactions. These transformations are key to modifying the carbon skeleton and introducing new functionalities.

The double bonds of the hexahydroazocine ring can be saturated through hydrogenation reactions. rsc.org This is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). beilstein-journals.org The reaction results in the formation of the corresponding saturated azocane (B75157) ring system.

The conditions for hydrogenation, including the choice of catalyst, solvent, pressure, and temperature, can influence the stereochemical outcome of the reaction, particularly when chiral centers are present in the molecule. rsc.org In some cases, partial hydrogenation to a tetrahydropiperidine derivative can be achieved. thieme-connect.com

Alternative reduction methods can also be employed. For instance, diimide, generated in situ from the decomposition of azodicarboxylates, can be used for the stereoselective reduction of the double bonds.

Table 2: Hydrogenation of Hexahydroazocine Derivatives

| Substrate | Catalyst | Product |

| This compound | Pd/C, H2 | Azocane |

| N-Boc-1,2,3,4,7,8-hexahydroazocine | PtO2, H2 | N-Boc-azocane |

| Substituted hexahydroazocine | Rh/Al2O3, H2 | Substituted azocane |

The double bonds of the hexahydroazocine ring can be functionalized to introduce a variety of chemical groups. rsc.org These reactions include:

Halogenation: The addition of halogens, such as bromine or chlorine, across the double bond leads to the formation of dihalo-substituted azocanes.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, yielding a hydroxyl group on the less substituted carbon.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the double bond into an epoxide ring.

Dihydroxylation: The use of osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4) results in the formation of a diol, with both hydroxyl groups adding to the same face of the double bond (syn-dihydroxylation).

Cycloaddition Reactions: The double bonds can act as dienophiles or dipolarophiles in cycloaddition reactions, such as the Diels-Alder reaction or 1,3-dipolar cycloadditions, to construct more complex polycyclic systems. nih.gov

These functionalization reactions significantly expand the synthetic utility of the hexahydroazocine scaffold, providing access to a wide array of derivatives with diverse chemical structures and potential biological activities.

Stereochemical Control in Reactions of Hexahydroazocine Systems

Achieving stereochemical control is a critical aspect of synthesizing complex molecules based on the hexahydroazocine scaffold. core.ac.uktdx.cat The conformational flexibility of the eight-membered ring and the presence of multiple reactive sites present unique challenges and opportunities for controlling the three-dimensional arrangement of atoms.

The stereochemistry of the starting hexahydroazocine can direct the stereochemical outcome of subsequent reactions. For example, in hydrogenation reactions, the catalyst often approaches the less sterically hindered face of the double bond, leading to a preferred stereoisomer. core.ac.uk

Chiral auxiliaries or catalysts can be employed to induce asymmetry in reactions involving the hexahydroazocine ring. For instance, asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst can lead to the formation of a single enantiomer of the saturated azocane. nih.gov Similarly, stereoselective functionalization of the double bonds can be achieved using chiral reagents. rsc.org

Transannular reactions, where a bond is formed between two non-adjacent atoms within the ring, can also be influenced by the stereochemistry of the hexahydroazocine precursor. researchgate.net The conformational preferences of the ring can bring specific atoms into proximity, facilitating stereoselective bond formation.

The careful selection of reagents, catalysts, and reaction conditions is paramount for controlling the stereochemistry of reactions involving the this compound scaffold, enabling the synthesis of stereochemically defined and biologically active molecules. core.ac.uknih.govtdx.catrsc.orgnih.gov

Isomerization Studies (e.g., Benzo-fused 1,2,3,4,5,8-Hexahydroazocine)

The isomerization of hexahydroazocine frameworks, particularly in the context of benzo-fused derivatives, represents a key area of study, revealing insights into the relative stability of different isomers. Research has demonstrated that under certain reaction conditions, a this compound system can spontaneously rearrange to a thermodynamically more stable isomer. bris.ac.uk

A specific investigation into the lithiation-borylation of N-benzyl-2-phenylpyrrolidine derivatives provided a clear example of this isomerization. bris.ac.uk The initial goal was to synthesize a tertiary boronic ester. However, the reaction of the N-benzyl-2-phenylpyrrolidine precursor with lithium diisopropylamide (LDA) and an ethylboronic acid pinacol (B44631) ester (EtBpin) at low temperatures (-78 °C) followed by warming to room temperature did not yield the expected product. Instead, it led to the isolation of a benzo-fused this compound derivative (20a) in a 48% yield. bris.ac.uk

Crucially, this isolated hexahydroazocine proved to be an unstable intermediate. It was observed that this compound, when left in solution, underwent a facile isomerization over a short period. The rearrangement resulted in the formation of the corresponding benzo-fused 1,2,3,4,5,8-hexahydroazocine (21a). bris.ac.uk This transformation suggests a thermodynamic preference for the 1,2,3,4,5,8-isomer, where the double bond is conjugated with the benzo group, a structural feature that typically imparts greater stability.

The table below summarizes the key findings of this isomerization process.

| Precursor | Reagents | Isolated Intermediate (Isomer 1) | Final Product (Isomer 2) | Yield | Observation |

|---|---|---|---|---|---|

| N-benzyl-2-phenylpyrrolidine derivative (19a) | 1. LDA (2 equiv) 2. EtBpin (-78 °C to RT) | Benzo-fused this compound (20a) | Benzo-fused 1,2,3,4,5,8-hexahydroazocine (21a) | 48% (of 20a) | Intermediate 20a isomerized to 21a in solution over a short time. bris.ac.uk |

Structural Elucidation and Characterization Techniques for 1,2,3,4,7,8 Hexahydroazocine

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of molecules. These methods are complementary and are used to identify the functional groups present in 1,2,3,4,7,8-Hexahydroazocine.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The resulting spectrum displays absorption bands at specific frequencies corresponding to the molecule's functional groups.

Key expected absorption bands for this compound include:

N-H Stretch: A moderate, somewhat broad absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

C-H (sp²) Stretch: A peak of moderate intensity is anticipated just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹), corresponding to the C-H stretching of the vinylic protons.

C-H (sp³) Stretch: Strong, sharp absorption bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), arising from the symmetric and asymmetric stretching of the C-H bonds in the five methylene (B1212753) (CH₂) groups.

C=C Stretch: A weak to moderate absorption band is predicted in the 1640-1680 cm⁻¹ range, characteristic of a cis-disubstituted alkene. The intensity is often weak for symmetrically substituted double bonds.

C-N Stretch: A moderate absorption band in the fingerprint region, typically between 1020-1250 cm⁻¹, is expected for the C-N bond stretching vibration.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Moderate, Broad |

| C-H Stretch | Vinylic (=C-H) | 3010 - 3095 | Moderate |

| C-H Stretch | Aliphatic (-CH₂) | 2850 - 2960 | Strong |

| C=C Stretch | Alkene | 1640 - 1680 | Weak to Moderate |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Moderate |

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) by molecules. It provides information about vibrational modes that is complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

For this compound, the following Raman signals are expected to be prominent:

C=C Stretch: The stretching vibration of the C=C double bond is expected to produce a strong and sharp signal in the 1640-1680 cm⁻¹ region. Symmetrical, non-polar bonds like this are often more intense in Raman spectra than in IR spectra.

C-H (sp³) Stretch: The symmetric and asymmetric C-H stretches of the methylene groups will result in strong signals in the 2850-2960 cm⁻¹ range.

C-C Stretch: C-C single bond stretching vibrations within the ring will appear in the fingerprint region (800-1200 cm⁻¹) and can provide information about the ring conformation.

N-H and C-N Vibrations: The N-H and C-N stretching vibrations are typically weak in Raman spectra due to their polar nature.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C=C Stretch | Alkene | 1640 - 1680 | Strong |

| C-H Stretch | Aliphatic (-CH₂) | 2850 - 2960 | Strong |

| C-H Stretch | Vinylic (=C-H) | 3010 - 3095 | Moderate |

| C-C Stretch | Aliphatic | 800 - 1200 | Moderate |

X-ray Crystallography for Absolute and Relative Configuration Determination

A thorough search for crystallographic data for this compound or its derivatives has not yielded any published crystal structures. Consequently, no experimental data on its solid-state conformation, crystal packing, or absolute/relative configuration is available. Information that would typically be presented in a data table, such as crystal system, space group, unit cell dimensions, and atomic coordinates, does not exist in the current scientific literature for this compound.

Electronic Absorption and Fluorescence Spectroscopies for Structural Insights

Electronic absorption (UV-Vis) and fluorescence spectroscopies are powerful tools for investigating the electronic structure of molecules. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing information about electronic transitions between molecular orbitals. Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state, offering insights into the structure of the excited state and the presence of fluorophores.

For this compound, which contains a saturated heterocyclic ring and an isolated double bond, one would expect to observe electronic transitions associated with the C=C chromophore. However, no published electronic absorption or fluorescence spectra for this specific compound could be located. As a result, key experimental parameters are unavailable, including:

λmax (Wavelength of Maximum Absorbance): The wavelength at which the compound absorbs the most light.

Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at a given wavelength.

Excitation and Emission Wavelengths: Key parameters from fluorescence spectroscopy.

Quantum Yield: The efficiency of the fluorescence process.

Without this data, a discussion of the electronic properties and photophysical behavior of this compound remains purely theoretical.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic fragment ions.

A search for the mass spectrum of this compound yielded no specific experimental data. The expected molecular ion peak for its molecular formula (C₇H₁₃N) would be at an m/z corresponding to its exact mass (approximately 111.10). Analysis of its fragmentation pattern would provide valuable clues about its structure, such as the loss of specific alkyl or amine fragments. However, in the absence of a published spectrum, a detailed analysis of its fragmentation pathways is not possible.

Computational and Theoretical Studies on 1,2,3,4,7,8 Hexahydroazocine

Reaction Mechanism Investigations

While specific computational studies detailing the formation mechanism of 1,2,3,4,7,8-hexahydroazocine are not extensively documented in peer-reviewed literature, the general methodologies for such investigations are well-established. researchgate.netnih.gov These approaches are crucial for understanding the step-by-step process of a chemical reaction at a molecular level. montclair.edu

A primary goal of computational reaction mechanism studies is the identification of intermediates—transient molecular structures that exist between reactants and products. montclair.edu Theoretical chemists use computational models to map out the potential energy surface of a reaction, locating energy minima that correspond to stable or metastable intermediates. For the synthesis of a heterocyclic ring like hexahydroazocine, these intermediates could include linear precursors that have not yet cyclized or partially formed ring structures.

The process typically involves:

Proposing a plausible reaction pathway: Based on known chemical principles, a hypothetical sequence of bond-forming and bond-breaking events is outlined.

Geometry Optimization: The three-dimensional structure of each proposed intermediate is optimized to find its lowest energy conformation.

Frequency Calculations: These calculations confirm that the optimized structure is a true intermediate (a local minimum on the potential energy surface with no imaginary frequencies) and provide thermodynamic data such as free energy.

By comparing the calculated energies of various potential intermediates, chemists can predict the most likely pathway for the reaction to follow.

Connecting the reactants, intermediates, and products on the reaction pathway are transition states. A transition state represents the highest energy point along a specific reaction coordinate and is a critical factor in determining the rate of a reaction. nih.gov Computational analysis allows for the precise location and characterization of these fleeting structures. montclair.edu

The key aspects of transition state analysis include:

Locating the Transition State Structure: Specialized algorithms are used to find the saddle point on the potential energy surface that connects two energy minima (e.g., an intermediate and a product).

Characterizing the Transition State: A true transition state structure is confirmed by frequency calculations, which should yield exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode of the molecule moving along the reaction coordinate, for instance, the motion of atoms as a C-N bond is formed to close the azocine (B12641756) ring.

Calculating Activation Energy: The energy difference between the reactant/intermediate and the transition state is the activation energy (barrier). A lower activation energy implies a faster reaction rate. Computational methods can calculate these barriers, providing quantitative predictions of reaction kinetics. researchgate.net

Through these analyses, a complete energy profile for the formation of the hexahydroazocine ring can be constructed, detailing each intermediate and the energy barriers that must be overcome.

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental tools for exploring the intrinsic properties of molecules. researchgate.net While detailed studies on the parent this compound are scarce, analysis of related complex heterocyclic systems demonstrates the power of these methods. For instance, DFT has been used to study the properties of 8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde, a molecule containing a fused, saturated ring system with structural similarities. nih.govresearchgate.net

DFT calculations provide a detailed picture of how electrons are distributed within a molecule, which governs its reactivity and properties. nih.gov Key parameters derived from electronic structure analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and electronic excitation properties. A larger gap generally implies higher stability. nih.gov

In the study of the related hexahydropyrido[3,2,1-ij]quinoline derivative, the HOMO and LUMO were found to be localized across the fused ring system. The calculated frontier molecular orbital energies and the HOMO-LUMO gap are presented below. nih.govresearchgate.net

| Parameter | Energy (a.u.) |

|---|---|

| E HOMO | -0.19624 |

| E LUMO | -0.04201 |

| HOMO-LUMO Gap | 0.15423 |

Data calculated at the B3LYP/6–311 G(d,p) level of theory. nih.govresearchgate.net

Quantum chemical methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the calculation and the experimental structure determination. researchgate.netnih.gov

Geometric Parameters: DFT can accurately calculate bond lengths and angles. For the aforementioned quinoline (B57606) derivative, the computationally determined geometric parameters showed excellent agreement with those obtained from X-ray crystallography, validating the chosen theoretical model. researchgate.net

Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra help in the assignment of vibrational modes observed in experimental spectra. cumhuriyet.edu.trcumhuriyet.edu.tr

Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net This allows for the interpretation of observed colors and photochemical properties.

The table below compares the calculated and experimentally determined bond lengths for selected bonds in the 8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde molecule, illustrating the accuracy of DFT methods.

| Bond | X-ray Bond Length (Å) | DFT Bond Length (Å) |

|---|---|---|

| C1–O1 | 1.231 | 1.231 |

| C3–O2 | 1.345 | 1.345 |

| N1–C5 | 1.381 | 1.381 |

Theoretical values calculated at the B3LYP/6–311G(d,p) level. researchgate.net

Conformational Landscape Analysis of the Hexahydroazocine Ring System

The eight-membered ring of this compound is classified as a medium-sized ring. Unlike the well-defined chair conformation of cyclohexane, medium-sized rings are significantly more complex due to a higher degree of flexibility and the presence of unfavorable transannular interactions (steric repulsion between atoms across the ring). csbsju.edu

The conformational analysis of the fully saturated parent ring, azocane (B75157) (or azacyclooctane), provides the most direct insight into the probable conformations of its partially unsaturated hexahydro derivative. acs.org Studies on saturated heterocycles are essential for understanding their structure and reactivity. nih.gov

The conformational landscape of azocane is characterized by a variety of possible shapes, with the boat-chair (BC) and crown families being particularly important. Computational and experimental studies have shown that for azocane itself, the boat-chair conformation is the most stable form. This preference is a balance between minimizing angle strain, torsional strain, and non-bonded transannular interactions.

Key features of the conformational landscape for an eight-membered heterocyclic ring include:

Multiple Low-Energy Conformations: Unlike cyclohexane, which has one dominant low-energy chair form, azocane has several conformations that are close in energy, leading to a complex mixture at room temperature.

High Flexibility: The barriers to interconversion between different conformations are generally low, meaning the ring is highly flexible and constantly changing its shape.

Influence of Heteroatom: The presence of the nitrogen atom, with its lone pair of electrons and potential for N-H or N-substituent groups, introduces additional complexity compared to the all-carbon cyclooctane (B165968) ring. The orientation of the substituent on the nitrogen (axial vs. equatorial-like) can influence the relative stability of different ring conformations.

Applications of 1,2,3,4,7,8 Hexahydroazocine in Advanced Organic Synthesis

Role as a Synthetic Intermediate for Alkaloids and Natural Products

The structural framework of 1,2,3,4,7,8-hexahydroazocine is embedded within numerous biologically active alkaloids and natural products. Consequently, its use as a key intermediate simplifies the synthetic pathways to these complex molecules, offering a convergent and efficient approach to their total synthesis.

Pyrrolizidine (B1209537) alkaloids are a class of natural products known for their wide range of biological activities, including potent glycosidase inhibition. chemistryviews.orgnih.gov The synthesis of these alkaloids often involves the construction of a bicyclic pyrrolizidine core, a process that can be strategically initiated from a monocyclic precursor like this compound.

The total synthesis of Alexine , a polyhydroxylated pyrrolizidine alkaloid, can be achieved through a pathway involving a hexahydroazocine derivative. A common strategy involves the formation of the eight-membered ring, which then undergoes a transannular cyclization to furnish the characteristic 5/5-fused pyrrolizidine skeleton. This approach allows for the controlled installation of stereocenters on the hexahydroazocine ring prior to the key cyclization step, thereby enabling the stereoselective synthesis of the target alkaloid.

Similarly, while multiple synthetic routes to Hyacinthacine A1 , another glycosidase inhibitor, have been reported, strategies involving the formation of a pyrrolizidine framework can be envisioned to proceed via a transient or stable hexahydroazocine intermediate. chemistryviews.orgairo.co.innih.govresearchgate.net A complex photooxygenation-amine cyclization cascade has been employed to construct the pyrrolizidine core in a one-pot process. chemistryviews.orgnih.gov Although not explicitly isolated, a hexahydroazocine-like structure can be considered a plausible intermediate in such complex cyclization cascades.

| Target Alkaloid | Key Reaction from Hexahydroazocine Intermediate | Description |

|---|---|---|

| Alexine | Transannular Cyclization | The pre-functionalized hexahydroazocine ring undergoes an intramolecular cyclization to form the bicyclic pyrrolizidine core. This strategy allows for excellent stereocontrol. |

| Hyacinthacine A1 | Photooxygenation-Amine Cyclization Cascade | A complex, one-pot reaction that forms the pyrrolizidine framework. A hexahydroazocine-type structure can be postulated as a transient intermediate in this multi-step transformation. chemistryviews.orgnih.gov |

The diverse and intricate structures of marine natural products often require innovative synthetic strategies. The use of pre-formed ring systems, such as this compound, can serve as a foundational scaffold upon which the complexity of the natural product can be elaborated. However, based on the available literature, the direct application of this compound as a scaffold in the synthesis of Versicamide H has not been explicitly detailed.

Scaffold for Novel Molecular Architectures

Beyond its role in the synthesis of naturally occurring compounds, the this compound core provides a unique template for the development of novel molecular architectures with potential applications in medicinal chemistry and materials science.

The reactivity of the nitrogen atom and the double bond within the this compound ring makes it an ideal substrate for annulation and fusion reactions to construct more complex heterocyclic systems. airo.co.inrsc.org Various synthetic methodologies, such as cyclization reactions, ring-closing metathesis, and Diels-Alder reactions, can be employed to build additional rings onto the hexahydroazocine framework. airo.co.in For instance, the nitrogen atom can act as a nucleophile to initiate intramolecular cyclizations onto appended electrophilic functional groups. Furthermore, the double bond can participate in cycloaddition reactions to form bicyclic or polycyclic systems. These strategies open avenues for the creation of diverse libraries of novel heterocyclic compounds. nih.govresearchgate.net

The azocine (B12641756) core is a recurring motif in a variety of biologically active molecules. The design and synthesis of novel functional molecules incorporating the this compound scaffold is an active area of research. researchgate.netnih.govnih.govmdpi.com By appending different functional groups to the hexahydroazocine ring, chemists can modulate the steric and electronic properties of the molecule to optimize its interaction with biological targets. This approach has been used in the development of new therapeutic agents and molecular probes. The conformational flexibility of the eight-membered ring can also be exploited to create molecules with specific three-dimensional shapes, which is crucial for molecular recognition and biological activity.

Strategies for Stereoselective Introduction of the Hexahydroazocine Moiety

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound derivatives is of paramount importance. nih.govwhiterose.ac.uk Several strategies have been developed to control the stereochemistry during the formation and functionalization of the hexahydroazocine ring.

One common approach involves the use of chiral starting materials. For example, amino acids or other enantiomerically pure compounds can be used to construct the hexahydroazocine ring, thereby transferring their stereochemistry to the final product. Another powerful strategy is the use of chiral catalysts or reagents to induce asymmetry in the ring-forming or functionalization reactions. Asymmetric hydrogenation, dihydroxylation, and epoxidation are just a few examples of reactions that can be used to introduce stereocenters with high enantioselectivity. Furthermore, substrate-controlled diastereoselective reactions, where existing stereocenters on the molecule direct the stereochemical outcome of a subsequent reaction, are also widely employed. nih.gov

| Compound Name |

|---|

| This compound |

| Alexine |

| Hyacinthacine A1 |

| Versicamide H |

Future Research Directions and Emerging Methodologies

Development of Novel and Efficient Synthetic Routes for 1,2,3,4,7,8-Hexahydroazocine

The synthesis of azocine (B12641756) derivatives has historically been challenging, often requiring multi-step procedures with modest yields. nih.gov Future research will focus on creating more direct, efficient, and sustainable methods for constructing the this compound core. Key areas of development are expected to include:

Advanced Cycloaddition Strategies: While methods like [4+2+2] and [6+2] cycloadditions have been explored for other azocine systems, their application to the specific isomer this compound remains an area for growth. nih.gov Future work could involve developing novel catalysts, potentially based on rhodium or other transition metals, to facilitate enantioselective cycloadditions, providing access to chiral hexahydroazocine scaffolds. nih.gov

Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming medium-sized rings. nih.gov Research efforts will likely target the design of new acyclic precursors that can efficiently undergo RCM to form the hexahydroazocine ring, potentially using next-generation catalysts like those developed by Grubbs. One-pot procedures combining N-H insertion and RCM could offer a streamlined synthesis. nih.gov

Ring Expansion Reactions: Methods involving the expansion of smaller, more readily available rings (e.g., tetrahydropyridines) present a promising avenue. nih.gov Future investigations may focus on novel reagents and catalytic systems, including bismuth-free strategies, to improve the efficiency and substrate scope of these ring-enlargement reactions. nih.gov

Green Chemistry Approaches: A significant push towards sustainability will drive the development of eco-friendly synthetic routes. This includes the use of ultrasound-mediated reactions, which can accelerate reaction times and improve yields, and the exploration of photocatalytic methods that utilize light energy to drive bond formation under mild conditions. mdpi.commdpi.com

| Synthetic Strategy | Potential Area of Innovation | Key Objective |

|---|---|---|

| Cycloaddition Reactions | Development of enantioselective Rh-catalyzed [4+2+2] reactions | Access to chiral azocine scaffolds |

| Ring-Closing Metathesis (RCM) | Design of novel acyclic precursors and one-pot procedures | Increased efficiency and step economy |

| Ring Expansion Reactions | Exploration of new catalytic systems for pyridine (B92270) expansion | Improved yields and substrate scope |

| Green Chemistry Methods | Application of photocatalysis and ultrasound irradiation | Sustainable and environmentally benign synthesis |

Exploration of Unconventional Reactivity Patterns of the Hexahydroazocine System

The reactivity of the this compound ring is not extensively documented. Future research will be crucial in mapping its chemical behavior, particularly focusing on reactions that can be used to build molecular complexity.

A primary focus will be on C–H bond functionalization . This atom- and step-economic approach avoids the need for pre-functionalized substrates. beilstein-journals.org Research will likely explore modern strategies such as photoredox catalysis and transition-metal-free techniques to selectively activate and functionalize the various C-H bonds within the hexahydroazocine scaffold. beilstein-journals.org The presence of both sp² and sp³-hybridized carbons, as well as allylic positions, offers multiple sites for potential modification. Unlocking the site-selectivity of these transformations will be a key challenge and a significant area of investigation.

Another area of interest is the reactivity of the endocyclic double bond. While standard alkene transformations are expected, exploring unconventional cycloadditions or transition-metal-mediated cross-coupling reactions at this position could yield novel molecular architectures. The influence of the nitrogen atom on the reactivity of the double bond and adjacent methylene (B1212753) groups through long-range electronic effects or conformational control will be an important aspect of these studies.

Advanced Spectroscopic Characterization and In Situ Studies

A thorough understanding of the structure, conformation, and reaction dynamics of this compound requires sophisticated characterization techniques. While standard methods like NMR and mass spectrometry are foundational, future research will increasingly rely on more advanced and in situ methods.

Dynamic NMR (DNMR) Spectroscopy: The conformational flexibility of the eight-membered ring is a defining feature. DNMR studies will be essential for quantifying the energy barriers between different ring conformations, such as boat-chair and twist-boat forms, similar to studies performed on related hexahydrobenzazocines. researchgate.net

In Situ/Operando Spectroscopy: To understand reaction mechanisms and identify transient intermediates, in situ techniques are invaluable. researchgate.net Future studies could employ methods like in situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) or X-ray Absorption Spectroscopy (XAS) to monitor reactions in real-time. nih.govmdpi.com This approach provides direct insight into the structural evolution of the catalyst and substrate under actual reaction conditions, moving beyond the analysis of only the starting materials and final products. researchgate.netresearchgate.net These techniques are crucial for optimizing reaction conditions and developing more efficient catalytic systems.

Expanding the Scope of Computational Modeling in Hexahydroazocine Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic chemistry. nih.gov For the this compound system, computational modeling will play a predictive and explanatory role in several key areas:

Conformational Analysis: DFT calculations can be used to predict the relative energies and geometries of various possible conformers of the hexahydroazocine ring. researchgate.net This information is critical for interpreting experimental NMR data and understanding how conformation influences reactivity. researchgate.net

Prediction of Spectroscopic Properties: Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts and coupling constants. researchgate.net Comparing calculated spectra with experimental data provides a powerful method for structural verification and assignment. researchgate.netresearchgate.net

Reaction Mechanism Elucidation: DFT can be used to map potential energy surfaces for proposed reaction pathways. This allows researchers to calculate activation barriers, identify transition states, and evaluate the feasibility of different mechanisms for both the synthesis and functionalization of the hexahydroazocine ring.

Rational Catalyst Design: For catalytic reactions, computational modeling can help in understanding catalyst-substrate interactions and in rationally designing more effective catalysts for specific transformations.

| Computational Application | Methodology | Research Goal |

|---|---|---|

| Conformational Analysis | DFT Energy Calculations | Identify stable conformers and predict conformational equilibria. researchgate.net |

| Spectroscopic Prediction | GIAO/DFT Calculations | Aid in structural elucidation by comparing calculated and experimental NMR data. researchgate.net |

| Mechanism Studies | Transition State Searching | Elucidate reaction pathways and predict reactivity. |

| Virtual Screening | Molecular Docking | Predict potential biological targets and guide medicinal chemistry efforts. nih.gov |

Integration of this compound Synthesis with Flow Chemistry and Automated Platforms

The transition from traditional batch synthesis to continuous flow and automated processes offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. nih.govmaynoothuniversity.ie The application of these technologies to the synthesis of this compound represents a major future research direction.

Continuous Flow Synthesis: Many reactions, particularly those that are highly exothermic or involve unstable intermediates, benefit from the enhanced heat and mass transfer of microreactor systems. maynoothuniversity.ie Developing flow-based protocols for the synthesis of hexahydroazocine could lead to higher yields, improved purity, and safer operation, especially during scale-up.

Automated Synthesis Platforms: The use of robotic systems for performing multi-step syntheses is rapidly advancing. researchgate.netresearchgate.net An automated platform could be developed to synthesize a library of this compound derivatives by systematically varying starting materials and reagents. researchgate.net This high-throughput approach would dramatically accelerate the exploration of this chemical space for applications in drug discovery and materials science. nih.govresearchgate.net

The integration of these emerging methodologies promises to overcome many of the current challenges associated with the chemistry of this compound, paving the way for the discovery of new derivatives with novel properties and functions.

Q & A

Basic Question: What are the common synthetic routes for 1,2,3,4,7,8-hexahydroazocine, and how does ring size influence reactivity?

Methodological Answer:

The synthesis of this compound often involves transannular reactions to construct the eight-membered ring. For example, Davies et al. utilized a transannular iodoamination of substituted hexahydroazocine scaffolds to synthesize pyrrolizidine alkaloids, leveraging the ring's conformational flexibility to enable selective bond formation . The eight-membered ring's intermediate strain and torsional angles influence reactivity, favoring nucleophilic attacks at specific positions. Key steps include acid-mediated deprotection (e.g., HCl) and diastereoselective iodoamination, followed by hydrogenolysis to finalize the structure. Ring size directly impacts steric accessibility and reaction pathways, with smaller rings (e.g., six-membered) favoring faster cyclization but reduced stereochemical control compared to eight-membered systems.

Advanced Question: How can diastereodivergent synthesis be achieved using this compound scaffolds?

Methodological Answer:

Diastereodivergent synthesis requires precise control over reaction conditions and catalysts. In the synthesis of (−)-hyacinthacine A1 and its epimer, the choice of protecting groups and reaction sequence (e.g., HCl deprotection vs. iodoamination timing) dictates stereochemical outcomes. For instance, altering the order of iodoamination and hydrogenolysis can invert configurations at chiral centers. Computational modeling (e.g., DFT calculations) aids in predicting transition states to optimize selectivity. Advanced techniques like chiral auxiliaries or asymmetric catalysis may further enhance enantiomeric excess, though these remain underexplored for hexahydroazocine systems .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. H and C NMR resolve ring conformation and substituent positions, with coupling constants () indicating axial/equatorial proton orientations. For example, deshielded protons near electronegative groups (e.g., iodine in iodoamination products) show distinct chemical shifts. X-ray crystallography provides definitive stereochemical assignments, particularly for complex diastereomers, while IR spectroscopy identifies functional groups like amines or hydroxyls introduced during synthesis .

Advanced Question: How can conformational dynamics of this compound be studied to predict reactivity?

Methodological Answer:

Dynamic NMR (DNMR) and molecular dynamics (MD) simulations are employed to study ring-flipping and chair-boat transitions. For instance, variable-temperature NMR reveals coalescence temperatures for interconverting conformers, quantifying energy barriers. MD simulations parameterized with density functional theory (DFT) data can predict low-energy conformers and their propensity for specific reactions (e.g., transannular cyclization). These methods are essential for rationalizing stereochemical outcomes in complex syntheses .

Basic Question: How can factorial design optimize reaction conditions for hexahydroazocine synthesis?

Methodological Answer:

Factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions. A 2 factorial design (where = number of variables) evaluates main effects and interactions. For example, varying HCl concentration and reaction time in deprotection steps can maximize yield while minimizing side reactions. Response surface methodology (RSM) further refines conditions for multi-objective optimization (e.g., yield vs. enantioselectivity) .

Advanced Question: How to resolve contradictions in reported stereochemical outcomes for hexahydroazocine derivatives?

Methodological Answer:

Contradictions often arise from unaccounted variables (e.g., trace moisture, impurities). Cross-validation using orthogonal techniques (e.g., X-ray vs. NOESY for stereochemistry) is critical. Reproducibility studies under inert atmospheres or with rigorously purified reagents can isolate confounding factors. Meta-analyses of published data, aided by cheminformatics tools, identify trends in solvent polarity or temperature effects on stereoselectivity .

Basic Question: What bioactivity has been reported for hexahydroazocine-derived compounds?

Methodological Answer:

Hexahydroazocine scaffolds are precursors to pyrrolizidine alkaloids, which exhibit glycosidase inhibitory activity. For example, hyacinthacine A1 shows potential as an α-galactosidase inhibitor, relevant for treating lysosomal storage disorders. Bioactivity is assessed via enzyme inhibition assays (e.g., fluorescence-based kinetics) and cell-based models to evaluate therapeutic indices .

Advanced Question: How can computational methods predict structure-activity relationships (SAR) for hexahydroazocine derivatives?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) simulates ligand-enzyme interactions to prioritize synthetic targets. Quantitative SAR (QSAR) models trained on inhibition data (IC) identify critical substituents (e.g., hydroxyl groups enhancing binding affinity). Machine learning (e.g., random forests) can predict bioactivity from molecular descriptors (e.g., LogP, polar surface area) .

Basic Question: What safety protocols are recommended for handling hexahydroazocine derivatives?

Methodological Answer:

Standard protocols include fume hood use, nitrile gloves, and explosion-proof equipment due to potential sensitivity to peroxides. MedChemExpress guidelines for related compounds emphasize inert atmosphere handling (N/Ar) and avoidance of reactive metals. Toxicity screening (e.g., Ames test) is advised before scaling up .

Advanced Question: How can in silico toxicity prediction tools mitigate risks in hexahydroazocine research?

Methodological Answer: